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Compound of Interest

Compound Name: ONO-8430506

Cat. No.: B10831979 Get Quote

Both ONO-8430506 and IOA-289 are potent inhibitors of autotaxin (ATX), a secreted enzyme

that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA)

[1][2][3][4]. LPA, a bioactive lipid mediator, signals through G-protein coupled receptors to

activate various cellular processes implicated in cancer progression, including cell proliferation,

migration, and survival, as well as promoting a fibrotic and immunosuppressive tumor

microenvironment[1][3][4][5]. By inhibiting ATX, both drugs aim to reduce LPA levels, thereby

disrupting these pro-tumorigenic signaling pathways.

IOA-289 is described as a "mixed type II/type IV inhibitor," binding to both the LPC binding

pocket and the base of the LPA exit channel of the ATX enzyme[6]. This dual-pronged

approach is suggested to contribute to its potent and selective inhibition of ATX[6]. Preclinical

studies have demonstrated that IOA-289 not only directly inhibits the growth of pancreatic

cancer cells but also modulates the tumor microenvironment by inhibiting the secretion of pro-

tumorigenic factors from cancer-associated fibroblasts (CAFs)[1][5]. This leads to reduced

fibrosis and enhanced infiltration of immune cells into the tumor[7][8][9].

ONO-8430506 has also been shown to be a highly potent ATX inhibitor, effectively reducing

plasma LPA formation[2][10]. Its anti-cancer effects have been demonstrated in preclinical

breast cancer models, where it has been observed to slow initial tumor growth and limit lung

metastasis[2][3][11]. Furthermore, ONO-8430506 has been shown to enhance the anti-tumor

efficacy of conventional chemotherapy agents like paclitaxel[3][4][10].

Below is a diagram illustrating the targeted signaling pathway.
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Targeted ATX-LPA Signaling Pathway

Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies are not publicly available. However, data from

independent studies on each compound provide insights into their relative potency and anti-

cancer activities.

In Vitro Potency
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Compound Assay Target IC50 / IC90 Reference

ONO-8430506

LysoPLD activity

(recombinant

human ATX)

ATX/ENPP2

IC50: 4.5 nM

(natural

substrate), 5.1

nM (synthetic

substrate)

[2]

LPA formation

(recombinant

and plasma ATX)

ATX/ENPP2 IC50: ~10 nM [2]

ATX activity in

mouse plasma
ATX/ENPP2 IC90: 100 nM [2][11]

IOA-289

LPA C18:2

reduction in

human plasma

ATX IC50: 36 nM [6][8]

In Vivo Efficacy in Animal Models
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Compound Cancer Model Dosing Key Findings Reference

ONO-8430506

Syngeneic

orthotopic mouse

breast cancer

model

10 mg/kg/day

(gavage) for 21

days

- Slowed initial

tumor growth. -

Decreased lung

metastases by

~60%.

[2][11]

Breast cancer

model (with

Paclitaxel)

30 or 100 mg/kg

- Enhanced the

antitumor effect

of Paclitaxel.

[2][10][11]

IOA-289

Orthotopic

mouse breast

cancer model

(E0771)

Not specified

- Inhibited tumor

outgrowth and

induced

complete tumor

eradication in 2

mice.

[6]

Mouse breast

cancer

metastasis

model (4T1)

Not specified

- Strongly

inhibited

metastasis.

[6]

Mouse lung

fibrosis model
Not specified

- Slowed

progression of

lung fibrosis.

[6]

Clinical Development and Efficacy
IOA-289 has progressed further into clinical trials compared to the publicly available information

for ONO-8430506.

IOA-289 Clinical Trials
A Phase I study in healthy male volunteers (NCT05027568) demonstrated that single

ascending oral doses of IOA-289 were safe and well-tolerated, with a dose-dependent increase

in plasma exposure and a corresponding decrease in circulating LPA[6][12].
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A subsequent Phase Ib dose-escalation study (AION-02, NCT05586516) is evaluating IOA-289

in combination with standard-of-care gemcitabine and nab-paclitaxel in patients with previously

untreated metastatic pancreatic ductal adenocarcinoma (mPDAC)[13][14][15][16].

AION-02 Study (NCT05586516) Preliminary Results:

Cohort
IOA-289 Dose
(BID)

Number of
Patients

Key Outcomes Reference

1 100 mg 4

No clinical

responses

observed.

[14]

2 200 mg 4

- 2 out of 4

patients (50%)

achieved a

confirmed and

durable Partial

Response (PR). -

Consistent and

durable

reductions in

CA19-9 levels.

[14]

3 400 mg 5
Mature data not

yet available.
[14]

The study met its primary endpoint, demonstrating safety and tolerability[16]. The observed

durable partial responses and reductions in the tumor marker CA19-9 in the higher dose

cohorts are encouraging and suggest a differentiated mode of action[14][16].

Publicly available information on the clinical development status of ONO-8430506 is limited.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of efficacy data.

ONO-8430506: In Vivo Breast Cancer Model
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Animal Model: Syngeneic orthotopic mouse model of breast cancer.

Treatment: ONO-8430506 administered via oral gavage at a dose of 10 mg/kg/day for 21

days[2][11].

Efficacy Assessment:

Primary tumor growth was monitored over the treatment period.

At day 21, the number of metastatic nodules in the lungs was quantified[2].

Combination Study: To assess the synergistic effect with chemotherapy, ONO-8430506 (30

or 100 mg/kg) was co-administered with Paclitaxel in a breast cancer model[10]. Tumor

volume was the primary endpoint for efficacy.

IOA-289: Phase Ib Clinical Trial in Pancreatic Cancer
(AION-02)

Study Design: Open-label, dose-escalation Phase Ib study (NCT05586516)[13][15].

Patient Population: Patients with previously untreated metastatic pancreatic ductal

adenocarcinoma[14][16].

Treatment Regimen:

IOA-289 administered orally twice daily (BID) continuously[14][15].

A 7-day monotherapy lead-in period with IOA-289 was followed by combination treatment

with standard doses of gemcitabine and nab-paclitaxel[13][14].

Primary Objective: To evaluate the safety and tolerability of ascending doses of IOA-289[14]

[15].

Secondary Objectives:

Pharmacokinetics (PK) and pharmacodynamics (PD), including measurement of plasma

LPA and serum CA19-9 levels[14].
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Radiographic responses assessed by RECIST 1.1 criteria[14].

Progression-Free Survival (PFS) and Overall Survival (OS)[14].

The following diagram illustrates a generalized experimental workflow for preclinical in vivo

efficacy studies.
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Both ONO-8430506 and IOA-289 are promising ATX inhibitors with demonstrated preclinical

anti-cancer activity. IOA-289 has shown early signs of clinical efficacy in combination with

chemotherapy in a challenging indication like metastatic pancreatic cancer. The available data

suggests that targeting the ATX-LPA pathway is a viable therapeutic strategy.

For a more definitive comparison of the efficacy of these two compounds, direct head-to-head

preclinical studies under identical experimental conditions would be necessary. Further clinical

development of both molecules will be crucial to fully elucidate their therapeutic potential and

establish their respective places in the oncology treatment landscape. The ongoing and future

clinical trials for IOA-289 will provide more robust data on its efficacy and safety profile. The

future clinical development path for ONO-8430506 remains to be publicly detailed.

Researchers and clinicians will be keenly watching the progress of these novel agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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